molecular formula C17H15NO4 B14400251 8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran CAS No. 88252-60-2

8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran

Cat. No.: B14400251
CAS No.: 88252-60-2
M. Wt: 297.30 g/mol
InChI Key: WCBYLOAJTVCSHZ-UHFFFAOYSA-N
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Description

8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a fused benzene and pyran ring. This particular compound is characterized by the presence of a methoxy group at the 8th position, a methylphenyl group at the 2nd position, and a nitro group at the 3rd position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the condensation of 8-methoxy-2H-chromen-2-one with 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .

Another approach involves the nitration of 8-methoxy-2-(4-methylphenyl)-2H-1-benzopyran using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group at the 3rd position of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran can be compared with other similar compounds, such as:

Properties

CAS No.

88252-60-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

8-methoxy-2-(4-methylphenyl)-3-nitro-2H-chromene

InChI

InChI=1S/C17H15NO4/c1-11-6-8-12(9-7-11)16-14(18(19)20)10-13-4-3-5-15(21-2)17(13)22-16/h3-10,16H,1-2H3

InChI Key

WCBYLOAJTVCSHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=CC3=C(O2)C(=CC=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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